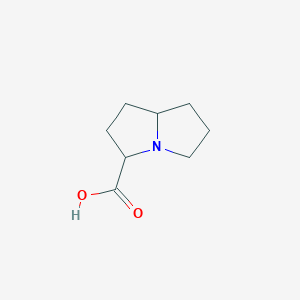

Hexahydro-1H-pyrrolizine-3-carboxylic acid

Description

Structure

2D Structure

Properties

CAS No. |

2581-04-6 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizine-3-carboxylic acid |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-4-3-6-2-1-5-9(6)7/h6-7H,1-5H2,(H,10,11) |

InChI Key |

CLFIHFDKFSERQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCC(N2C1)C(=O)O |

Origin of Product |

United States |

Contextualizing the Pyrrolizine Core in Advanced Organic Synthesis and Chemical Biology

The pyrrolizine nucleus, consisting of a fused five-membered pyrrolidine (B122466) ring system, is the foundational structure for a class of natural products known as pyrrolizidine (B1209537) alkaloids (PAs). pharaohacademy.comwikipedia.org These alkaloids, produced by an estimated 3% of the world's flowering plants, serve as a defense mechanism against herbivores. wikipedia.orgnih.gov Historically, plants containing PAs were used in traditional medicine, but their potent biological activities, including hepatotoxicity, have since been recognized. wikipedia.org

In contemporary organic synthesis, the pyrrolizine scaffold is a target of significant interest due to the diverse biological activities exhibited by its derivatives. pharaohacademy.com These include anti-inflammatory, anticancer, and antimicrobial properties. pharaohacademy.comnih.gov For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Ketorolac and the anticancer agent Mitomycin C are based on the pyrrolizine framework. pharaohacademy.comnih.gov The inherent three-dimensionality and stereochemical complexity of the pyrrolizine core make it an attractive scaffold for the design of novel therapeutic agents, allowing for a detailed exploration of pharmacophore space. nih.gov The development of new synthetic methodologies to access functionalized pyrrolizine derivatives in an enantioselective manner remains an active area of research, driven by the need for structurally diverse and biologically potent compounds. nih.gov

Structural Classification and Isomeric Considerations Within Hexahydro 1h Pyrrolizine Carboxylic Acids

The fully saturated version of the pyrrolizine core is known as the hexahydropyrrolizine or pyrrolizidine (B1209537) skeleton. When a carboxylic acid substituent is introduced onto this framework, a variety of positional isomers are possible, each with distinct chemical properties and spatial orientations. The position of the carboxylic acid group is denoted by a number corresponding to the carbon atom of the bicyclic ring to which it is attached.

The primary positional isomers of hexahydropyrrolizine carboxylic acid include:

Hexahydro-1H-pyrrolizine-1-carboxylic acid nih.govnist.govcymitquimica.com

Hexahydro-1H-pyrrolizine-2-carboxylic acid

Hexahydro-1H-pyrrolizine-3-carboxylic acid bldpharm.comrsc.org

Hexahydro-1H-pyrrolizine-7a-carboxylic acid cymitquimica.com

Table 1: Isomers of Hexahydro-1H-pyrrolizine Carboxylic Acid

| Isomer Name | CAS Number | Molecular Formula |

|---|---|---|

| Hexahydro-1H-pyrrolizine-1-carboxylic acid | 93539-83-4 | C₈H₁₃NO₂ |

| (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate, ethyl ester | 67800-68-4 | C₁₀H₁₅NO₃ |

| This compound | 2581-04-6 | C₈H₁₃NO₂ |

| cis-Hexahydro-1H-pyrrolizine-3-carboxylic acid, methyl ester | 41646-16-6 | C₉H₁₅NO₂ |

| 5-oxo-hexahydro-1H-pyrrolizine-3-carboxylic acid | 107294-50-8 | C₈H₁₁NO₃ |

Rationale for Dedicated Academic Research on the Hexahydro 1h Pyrrolizine 3 Carboxylic Acid Scaffold

Strategies for Constructing the Hexahydro-1H-pyrrolizine Ring System

The construction of the foundational hexahydro-1H-pyrrolizine ring system is a key challenge in the synthesis of these molecules. Various strategies have been developed, primarily focusing on the formation of the bicyclic 5-5 fused ring system with a bridgehead nitrogen atom. acs.orgresearchgate.net

Cyclization Reactions in Pyrrolizine Core Formation

Cyclization reactions are fundamental to forming the pyrrolizine core. acs.orgresearchgate.netnih.gov Traditional methods often start with monocyclic pyrrolidine (B122466) derivatives, but these can involve multiple steps, including protection and deprotection of the reactive nitrogen atom. acs.org To overcome these limitations, more atom- and step-economical domino reactions have been developed. acs.org

One notable approach is a gold-catalyzed three-component domino process. This method involves the mixing of iminoesters, acetylenes, and dipolarophiles to generate multisubstituted pyrrolizines in a one-pot synthesis. acs.org The reaction proceeds through a gold-catalyzed azomethine ylide formation, followed by a [3+2]-cycloaddition and subsequent enamine cyclization to form the pyrrolizine skeleton. acs.org Another strategy involves the intramolecular reductive coupling to form the B ring of the pyrrolizidine (B1209537) skeleton, allowing for further functionalization. researchgate.net

Cascade reactions, which combine cyclization with cycloaddition, are also an efficient strategy for constructing polycyclic scaffolds containing the pyrrolizine core. mdpi.com For instance, a cascade process involving the formation of a cyclic azomethine ylide followed by in situ cyclative N-alkylation has been used to create tricyclic amines from acyclic precursors. mdpi.com

| Cyclization Strategy | Key Features | Reactants | Catalyst/Conditions | Reference |

| Gold-Catalyzed Domino Process | One-pot, multicomponent, atom- and step-economical. | Iminoesters, acetylenes, dipolarophiles | Cationic gold catalyst, acid additive | acs.org |

| Intramolecular Reductive Coupling | Forms the B ring, allows for further functionalization. | Not specified | Not specified | researchgate.net |

| Cascade Annulation | Efficiently synthesizes polycyclic scaffolds. | Aldehydes, primary amines | Not specified | mdpi.com |

Saturation and Functionalization Approaches to Hexahydro-1H-pyrrolizine Carboxylic Acid Architectures

Once the pyrrolizine core is established, subsequent saturation and functionalization are necessary to arrive at the hexahydro-1H-pyrrolizine carboxylic acid architecture. These modifications can include the reduction of double bonds within the ring system and the introduction of the carboxylic acid group at the desired position.

A common method for saturation involves the reduction of unsaturated precursors. For example, the reduction of a pyrrolizidine-1-carbaldehyde to the corresponding alcohol can be achieved, which is a step towards the fully saturated hexahydro-pyrrolizine structure. nih.govresearchgate.net Further modifications can then introduce the carboxylic acid functionality. The broad structural diversity of naturally occurring pyrrolizidine alkaloids, which often feature varied necic acid components, highlights the importance of versatile functionalization methods. researchgate.net

Synthesis of Key Precursors and Intermediates (e.g., 5-oxo-hexahydro-1H-pyrrolizine-3-carboxylic acid derivatives)

Another important intermediate is the 5-oxo-hexahydro-1H-pyrrolizine-3-carboxylic acid derivative. The synthesis of such intermediates often involves cyclization reactions. For example, a proposed catalytic cycle for the synthesis of a pyrrolizine dihydropyranone involves the reaction of an enone-acid with pivaloyl chloride to form a mixed anhydride, which then undergoes an intramolecular Michael addition. nih.gov

Stereoselective Synthesis of Hexahydro-1H-pyrrolizine Carboxylic Acids

The biological activity of pyrrolizidine alkaloids is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Chiral Resolution Techniques for Pyrrolizine Carboxylic Acid Derivatives

Chiral resolution is a common method for separating racemic mixtures of chiral compounds into their individual enantiomers. wikipedia.org This is particularly relevant for the synthesis of optically active drugs. wikipedia.org The most prevalent technique involves the conversion of a racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by methods such as crystallization. wikipedia.orglibretexts.org

For carboxylic acids, a typical approach is the formation of diastereomeric salts with a chiral amine base. libretexts.org After separation, the pure enantiomer of the carboxylic acid can be regenerated. wikipedia.org Another method involves the formation of diastereomeric esters with a chiral alcohol, followed by chromatographic separation and subsequent hydrolysis to yield the resolved carboxylic acids. libretexts.orgnih.gov

| Resolution Technique | Description | Resolving Agents | Reference |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | Chiral amines (e.g., brucine, strychnine, quinine) | libretexts.org |

| Diastereomeric Ester Formation | Formation of diastereomeric esters separable by chromatography. | Chiral alcohols (e.g., (R)-1-phenylethyl alcohol) | libretexts.orgnih.gov |

Asymmetric Cycloaddition and Cascade Reactions for Pyrrolizine Scaffolds

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the loss of material inherent in resolution processes. wikipedia.org Asymmetric cycloaddition and cascade reactions have emerged as powerful tools for constructing chiral pyrrolizine scaffolds. nih.govrsc.org

A notable example is the catalytic asymmetric double (1,3)-dipolar cycloaddition reaction, which utilizes a chiral silver catalyst to produce enantioenriched pyrrolizidines from simple starting materials in a single flask. nih.gov This method can generate products with multiple stereogenic centers and diverse substitution patterns. nih.gov

Organocatalysis has also been successfully applied to the asymmetric synthesis of pyrrolizine derivatives. nih.govnih.gov For instance, isothiourea catalysts have been used in the enantioselective synthesis of cis-pyrrolizine carboxylate derivatives via an intramolecular Michael addition-lactonization sequence. nih.gov Similarly, bifunctional thiourea (B124793) and squaramide organocatalysts have been employed in various asymmetric cycloaddition reactions to produce nitrogen-containing heterocyclic molecules. rsc.org

Furthermore, asymmetric [8+2] cycloaddition reactions have been developed to construct complex pyrrolidin-3,3'-oxindole derivatives fused with a cycloheptatriene (B165957) ring, demonstrating the versatility of cycloaddition strategies in generating stereochemically complex scaffolds. sioc-journal.cn

| Asymmetric Reaction | Catalyst/Reagent | Key Features | Product | Reference |

| Double (1,3)-Dipolar Cycloaddition | Chiral silver catalyst | One-pot, high stereocontrol | Enantioenriched pyrrolizidines | nih.gov |

| Intramolecular Michael Addition | Isothiourea (Benzotetramisole) | High diastereoselectivity and enantioselectivity | cis-Pyrrolizine carboxylate derivatives | nih.gov |

| [4+2] Cycloaddition | Organocatalysts | Construction of spirocyclic scaffolds | Chiral 1,2-oxazinane (B1295428) and hexahydropyridazin spiro-oxindoles | nih.gov |

| [8+2] Cycloaddition | Chiral N,N'-dioxide-Ni(II) complex | Construction of fused ring systems | Cycloheptatriene-fused pyrrolidin-3,3'-oxindoles | sioc-journal.cn |

Control of Enantioselectivity and Diastereoselectivity in Hexahydro-1H-pyrrolizine Synthesis

Achieving precise control over the stereochemistry of the hexahydro-1H-pyrrolizine core is paramount for the synthesis of biologically active molecules. Several advanced methodologies have been developed to address the challenges of enantioselectivity and diastereoselectivity.

An organocatalytic, highly enantioselective [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been reported as a novel route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov This process, catalyzed by a BINOL-phosphoric acid, generates products with good yields and high enantio- and diastereoselectivity. nih.gov The pyrrolizine motif is a key structural feature in many natural products with interesting pharmacological activities. nih.gov

Isothiourea catalysis has also emerged as a powerful tool for the enantioselective synthesis of cis-pyrrolizine carboxylate derivatives. nih.govresearchgate.net This method, proceeding through an intramolecular Michael addition-lactonisation and ring-opening cascade, demonstrates outstanding stereocontrol, yielding products with high diastereomeric and enantiomeric ratios. nih.govresearchgate.net Computational studies have provided insight into the origin of this stereocontrol, suggesting that the formation of the cis-steroisomer is both kinetically and thermodynamically favored. researchgate.net

Furthermore, copper-promoted intramolecular aminooxygenation of alkenes offers a high-yielding pathway to disubstituted pyrrolidines, which are precursors to pyrrolizine systems. nih.gov This method exhibits excellent diastereoselectivity, favoring the formation of 2,5-cis-pyrrolidines. nih.gov The synthetic utility of this approach has been demonstrated in the formal synthesis of (+)-monomorine. nih.gov

| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference |

| Organocatalytic Cycloaddition | BINOL-phosphoric acid | [6 + 2]-cycloaddition of 2-methide-2H-pyrroles | High enantio- and diastereoselectivity | nih.gov |

| Isothiourea Catalysis | Benzotetramisole (BTM) | Intramolecular Michael addition-lactonisation | >95:5 dr, >98:2 er for cis-pyrrolizine carboxylates | nih.govresearchgate.net |

| Copper-Promoted Aminooxygenation | Cu(II) | Intramolecular aminooxygenation of alkenes | High diastereoselectivity for 2,5-cis-pyrrolidines | nih.gov |

Biocatalytic and Chemo-Enzymatic Approaches to Pyrrolizine Carboxylic Acids

The integration of biocatalysis and chemo-enzymatic strategies offers sustainable and efficient alternatives for the synthesis of pyrrolizine carboxylic acids and their precursors. These methods often provide high selectivity under mild reaction conditions.

Enzymes play a crucial role in the synthesis of key building blocks for pyrrolizine structures. Transaminases (ATAs) are particularly valuable for the biocatalytic synthesis of substituted pyrazines and pyrroles, which can serve as precursors. nih.govmanchester.ac.uk For instance, the ATA-mediated amination of α-diketones can lead to α-amino ketones that subsequently undergo oxidative dimerization to form pyrazines or are used in Knorr-type pyrrole (B145914) syntheses. nih.govmanchester.ac.uk

The synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters has been achieved through biocatalytic methods, highlighting the potential of enzymes in constructing complex pyrrolidine frameworks. rsc.org Furthermore, the enzymatic synthesis and purification of L-pyrroline-5-carboxylic acid has been reported, demonstrating a direct biocatalytic route to a core pyrrolizine precursor. nih.gov

Hydrogen-borrowing cascades represent an innovative and atom-economical approach for the synthesis of chiral α-substituted carboxylic acids. nih.govrsc.orgnih.gov This methodology utilizes a biocatalytic system where an alcohol is temporarily oxidized to an aldehyde or ketone, which then participates in a carbon-carbon bond-forming reaction, followed by the reduction of the intermediate back to an alcohol, with the hydrogen being "borrowed" and returned in the catalytic cycle. nih.govacs.org

This strategy has been successfully applied to the synthesis of chiral α-substituted carboxylic acids from α-substituted α,β-unsaturated aldehydes. rsc.org The cascade typically involves two enzymes, an ene-reductase (ER) and an aldehyde dehydrogenase (Ald-DH), operating concurrently. rsc.org This approach is advantageous as it does not require an external hydride source. rsc.org

Enzymatic esterification and hydrolysis are key transformations for the manipulation and resolution of pyrrolizine derivatives. Lipases, such as Novozym 435, have been effectively used for the transesterification of pyrrole esters, achieving high yields under optimized conditions. nih.gov This method allows for the synthesis of a range of pyrrolyl esters with good thermal stability. nih.gov

In the context of pyrrolizidine alkaloids, which share the core pyrrolizine structure, hepatic carboxylesterases have been shown to hydrolyze these compounds. nih.govdntb.gov.ua This enzymatic hydrolysis is a critical step in the detoxification pathway for these alkaloids. nih.gov The substrate specificity of these enzymes can influence the susceptibility of an organism to the toxicity of different pyrrolizidine alkaloids. nih.gov

Derivatization Strategies for Hexahydro-1H-pyrrolizine Carboxylic Acids

The carboxylic acid functionality of this compound provides a versatile handle for further synthetic modifications, allowing for the creation of a diverse library of analogs with potentially enhanced biological activities or improved physicochemical properties.

The conversion of carboxylic acids to esters and amides is a fundamental transformation in organic synthesis. researchgate.netmdpi.com For this compound, this can be achieved through various established methods. Esterification can be performed using simple alcohols under acidic conditions or through activation of the carboxylic acid, for example, by forming an acid chloride. mnstate.edu

Analytical Derivatization Techniques for Enhanced Detection and Separation

The quantitative and qualitative analysis of this compound, a cyclic amino acid, often requires derivatization to overcome challenges related to its detection and separation in chromatographic systems. creative-proteomics.comwaters.com Most amino acids, including this specific pyrrolizidine structure, lack a strong native chromophore or fluorophore, making them difficult to detect with common High-Performance Liquid Chromatography (HPLC) detectors like UV-Vis or fluorescence. creative-proteomics.commyfoodresearch.com Derivatization addresses this by chemically modifying the analyte to introduce a detectable tag. nih.gov Furthermore, these techniques can improve chromatographic behavior by increasing analyte volatility for Gas Chromatography (GC) or by enhancing separation efficiency in Liquid Chromatography (LC). nih.govmdpi.com

For this compound, derivatization strategies can target its secondary amine or its carboxylic acid functional group. myfoodresearch.com The choice of method depends on the analytical instrumentation available and the specific requirements of the analysis, such as the need for chiral separation.

Liquid Chromatography (LC) Derivatization

Pre-column derivatization is a common strategy in LC to enhance the detectability of amino acids. myfoodresearch.comnih.gov This involves reacting the analyte with a labeling reagent before it is injected into the chromatograph. creative-proteomics.com

Fluorescence Labeling: Reagents that impart fluorescence to the molecule are particularly favored due to the high sensitivity they offer. myfoodresearch.com

9-Fluorenyl Methyl Chloroformate (FMOC-Cl) reacts with both primary and secondary amines to form stable derivatives that are highly fluorescent. creative-proteomics.comnih.gov This makes it a suitable reagent for the secondary amine present in the pyrrolizidine ring of this compound. The resulting derivatives can be stored for extended periods under appropriate conditions. creative-proteomics.com

Dansyl Chloride is another widely used reagent that targets amines, producing strongly fluorescent and UV-absorbent derivatives. creative-proteomics.com However, the derivatization reaction can be slow. creative-proteomics.com

o-Phthaldialdehyde (OPA) is a popular reagent that reacts with primary amines in the presence of a thiol to create highly fluorescent isoindole derivatives. myfoodresearch.comnih.gov While OPA does not react with secondary amines like that in this compound, methods have been developed that combine OPA with other reagents like FMOC to analyze both primary and secondary amino acids simultaneously. nih.gov

4,7-Phenanthroline-5,6-dione (phanquinone) has been used as a fluorogenic labeling reagent, offering the advantage of producing more stable derivatives compared to OPA, albeit requiring more stringent reaction conditions. nih.gov

UV-Vis Labeling: For laboratories equipped with UV-Vis detectors, derivatization can introduce a strong chromophore into the analyte.

Nitro-substituted phenylhydrazines , such as 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH·HCl), are effective for derivatizing the carboxylic acid group. nih.gov This approach modifies the carboxyl group, which can improve its behavior in reversed-phase LC and enhance detectability in the visible light spectrum, where interference from other sample components is often lower. nih.govslu.se

Gas Chromatography (GC) Derivatization

For analysis by GC-MS, the low volatility of amino acids must be addressed. Derivatization is essential to convert the polar analyte into a more volatile and thermally stable compound. While LC-MS is often preferred for pyrrolizidine alkaloid (PA) analysis to avoid cumbersome derivatization, GC-MS remains a powerful tool. nih.govmdpi.comresearchgate.net Common techniques include silylation and acylation, which target both the amine and carboxylic acid groups.

Chiral Derivatization Techniques

Determining the stereochemistry of this compound requires chiral analysis. One approach is to use a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. nih.govsigmaaldrich.com These diastereomeric pairs have different physical properties and can be separated on a standard, non-chiral chromatographic column. sigmaaldrich.com

Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent) is a widely used CDA that reacts with the amino group of an amino acid. nih.govnih.gov The resulting diastereomers can then be separated and analyzed by LC-MS, allowing for the determination of the enantiomeric composition. nih.gov

Other CDAs used for amino acid analysis include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) . nih.gov The combination of different CDAs can provide reliable results for complex stereochemical analyses. nih.gov

Alternatively, direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) in HPLC, which sometimes eliminates the need for derivatization. sigmaaldrich.comsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, for instance, have shown success in resolving underivatized amino acid enantiomers. sigmaaldrich.com

Detailed Research Findings

Research into the analysis of pyrrolizidine alkaloids (PAs) and other amino acids provides a foundation for suitable derivatization methods. While direct analysis of PAs by LC-MS/MS is common due to its high sensitivity and simpler sample preparation, derivatization remains crucial for methods employing GC or standard LC detectors. mdpi.comnih.gov For GC-MS workflows, a reduction step followed by derivatization is necessary for the identification of PAs. researchgate.net In LC, pre-column derivatization with reagents like OPA/FMOC allows for the rapid and sensitive quantification of both primary and secondary amino acids. nih.gov

For chiral separations, the use of FDAA combined with trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) has enabled the separation of 19 pairs of proteinogenic D/L-amino acids in a single run, demonstrating the power of this derivatization agent for high-resolution chiral analysis. nih.gov

The following tables summarize key derivatization agents applicable to the analysis of this compound.

Table 1: Derivatization Reagents for Liquid Chromatography (LC) Analysis

| Reagent Name | Abbreviation | Target Functional Group | Detection Method | Key Characteristics |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Secondary Amine | Fluorescence, UV | Forms stable, highly fluorescent derivatives; reacts with both primary and secondary amines. creative-proteomics.comnih.gov |

| Dansyl Chloride | DNS-Cl | Secondary Amine | Fluorescence, UV | Produces strongly fluorescent derivatives; reaction can be slow. creative-proteomics.com |

| 2-Nitrophenylhydrazine | 2-NPH | Carboxylic Acid | UV-Vis | Adds a strong chromophore, allowing detection in the visible spectrum with less interference. nih.gov |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA | Secondary Amine | UV, MS | Chiral derivatizing agent; creates diastereomers for enantiomeric separation on achiral columns. nih.govnih.gov |

| 4,7-Phenanthroline-5,6-dione | Phanquinone | Secondary Amine | Fluorescence | Forms stable derivatives, compensating for harsher reaction conditions compared to OPA. nih.gov |

General Biosynthesis of Pyrrolizidine Alkaloids (PAs) and their Hexahydro-1H-pyrrolizine Motif

Pyrrolizidine alkaloids are a widespread group of secondary metabolites found in thousands of plant species, where they primarily serve as a defense mechanism against herbivores. nih.gov The defining feature of these compounds is the pyrrolizidine ring system, a bicyclic structure composed of two fused five-membered rings with a nitrogen atom at the bridgehead. nih.gov While a significant number of PAs have a double bond between C-1 and C-2 of the necine base, the hexahydro-1H-pyrrolizine core represents a saturated variant. researchgate.net

The biosynthesis of the necine base, the foundational component of PAs, follows a common pathway. nih.govresearchgate.net This pathway begins with the amino acid arginine, which is converted to the polyamines putrescine and spermidine (B129725). wikipedia.org A key and committing step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). nih.govnih.gov This enzyme is considered the first pathway-specific enzyme in PA biosynthesis. researchgate.netnih.gov

The symmetrical molecule homospermidine then undergoes oxidation, which initiates a cyclization process to form the pyrrolizidine ring. nih.govwikipedia.org This ultimately leads to the formation of 1-hydroxymethylpyrrolizidine, a key intermediate that possesses the fundamental hexahydro-1H-pyrrolizine structure. nih.govwikipedia.org This core structure is then subject to a variety of modifications, such as hydroxylation and desaturation, leading to the vast structural diversity observed in PAs. nih.govresearchgate.net While most PAs are found in plants, a smaller number have also been identified from bacterial sources. ijournals.cnumn.edu

Enzymatic Steps and Key Intermediates in Pyrrolizine Ring Assembly

The assembly of the pyrrolizine ring is a multi-step enzymatic process that transforms simple polyamines into the characteristic bicyclic structure. While many intermediates have been identified through feeding experiments, the characterization of the enzymes involved is an ongoing area of research. nih.govresearchgate.net

The central enzyme in this pathway is homospermidine synthase (HSS) . nih.govresearchgate.net This enzyme catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine. pnas.org HSS has been shown to have evolved from deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism, through gene duplication and neofunctionalization. pnas.orgnih.gov

Following the formation of homospermidine, the subsequent steps are believed to be catalyzed by copper-dependent diamine oxidases . nih.govwikipedia.org These enzymes are thought to oxidize homospermidine to 4,4'-iminodibutanal. nih.gov This intermediate then spontaneously cyclizes to form a Schiff base, which is further reduced to generate the pyrrolizidine skeleton. nih.gov The final step in the formation of the initial necine base is the reduction of pyrrolizidine-1-carbaldehyde, likely by an alcohol dehydrogenase , to yield 1-hydroxymethylpyrrolizidine. nih.gov

Two important stereoisomeric intermediates that arise from this pathway are trachelanthamidine (B129624) and isoretronecanol (B1229980) . researchgate.netrsc.org The biosynthetic pathways leading to these two compounds are thought to diverge during the cyclization of an immonium ion to form the respective 1-formylpyrrolizidines. rsc.org These intermediates then serve as precursors for different classes of PAs. researchgate.netrsc.org

| Enzyme/Intermediate | Function | Reference |

| Homospermidine Synthase (HSS) | Catalyzes the formation of homospermidine from putrescine and spermidine. | nih.govnih.govresearchgate.net |

| Copper-dependent Diamine Oxidases | Oxidize homospermidine to initiate cyclization. | nih.govwikipedia.org |

| Alcohol Dehydrogenase | Reduces pyrrolizidine-1-carbaldehyde to 1-hydroxymethylpyrrolizidine. | nih.gov |

| Trachelanthamidine | A key intermediate precursor for certain PAs. | researchgate.netrsc.org |

| Isoretronecanol | A key intermediate precursor for other classes of PAs. | researchgate.netrsc.org |

Investigations into Plant and Bacterial Biosynthetic Routes to Pyrrolizine Systems

The biosynthesis of pyrrolizidine alkaloids has been primarily studied in plants, where they are widely distributed. ijournals.cn Over 6,000 plant species are known to produce more than 650 different PAs. ijournals.cnumn.edu The families Asteraceae, Boraginaceae, and Fabaceae are particularly well-known for producing these alkaloids. nih.gov In plants, the biosynthesis is a well-defined pathway starting from the amino acid arginine and proceeding through polyamine intermediates. wikipedia.org

In recent years, the discovery of PAs from bacterial sources has opened up new avenues of research. ijournals.cn While the number of identified bacterial PAs is still limited compared to those from plants, their biosynthetic pathways show both similarities and differences. ijournals.cnumn.edu To date, around 60 PAs have been identified from 12 different bacterial types. ijournals.cn

A key finding in bacterial PA biosynthesis is the involvement of non-ribosomal peptide synthetases (NRPSs) . nih.govresearchgate.net In several bacterial systems, a unique pairing of an NRPS with a Baeyer-Villiger monooxygenase is responsible for the formation of the pyrrolizidine skeleton. ijournals.cn This is a distinct mechanism compared to the plant pathway that relies on homospermidine synthase. The discovery of these biosynthetic gene clusters in both Gram-negative and Gram-positive bacteria suggests an important biological role for these compounds in the bacterial kingdom. nih.gov

| Organism Type | Key Biosynthetic Features | Reference |

| Plants | Starts from arginine, involves homospermidine synthase. | nih.govwikipedia.org |

| Bacteria | Often involves non-ribosomal peptide synthetases (NRPSs) and Baeyer-Villiger monooxygenases. | ijournals.cnnih.gov |

Tracer Studies for Elucidating Biosynthetic Mechanisms and Precursor Incorporation

Tracer studies have been instrumental in deciphering the biosynthetic pathways of pyrrolizidine alkaloids. By feeding plants with isotopically labeled precursors, researchers have been able to track the incorporation of these labels into the final alkaloid structures, thereby identifying the key intermediates and the sequence of reactions.

Early feeding experiments using ¹⁴C-labeled precursors, such as [¹⁴C]-ornithine, demonstrated its efficient incorporation into the necine base of PAs. nih.gov Specifically, studies with Senecio douglasii showed that a significant portion of the radioactivity was located at the C-9 position of the retronecine (B1221780) unit. nih.gov

More advanced studies have utilized precursors labeled with stable isotopes like ²H and ¹³C, coupled with NMR spectroscopy, to provide more detailed insights into the stereochemistry of the biosynthetic reactions. For instance, feeding experiments with [1,4-²H₄]- and [2,3-²H₄]-putrescine helped to establish the labeling patterns in the PA retrorsine (B1680556). rsc.org The formation of (9S)-[9-²H]retrorsine from [1,4-²H₄]-putrescine indicated a stereospecific addition of a hydrogen atom during the reduction of an aldehyde precursor. rsc.org

Double-labeling experiments, using a combination of ³H and ¹⁴C, have been crucial in demonstrating the precursor-product relationships between different necine bases. rsc.org For example, these studies showed that trachelanthamidine is a more efficient precursor for retrorsine and echinatine, while isoretronecanol is more readily incorporated into rosmarinine. rsc.org These tracer experiments have been fundamental in confirming the divergent pathways leading to different classes of PAs from common intermediates. rsc.org

Advanced Characterization and Computational Analysis of Hexahydro 1h Pyrrolizine 3 Carboxylic Acid and Analogs

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy offers a detailed view into the molecular structure and connectivity of Hexahydro-1H-pyrrolizine-3-carboxylic acid. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the stereochemistry and constitution of this compound. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, protons adjacent to the nitrogen atom and the carboxylic acid group are expected to resonate at different frequencies compared to those in the saturated rings. Furthermore, the coupling constants (J-values) between adjacent protons are invaluable for establishing their relative stereochemistry (cis or trans). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure by identifying proton-proton and proton-carbon correlations over two and three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly critical for determining the through-space proximity of protons, which is essential for assigning the relative configuration of stereocenters within the pyrrolizidine (B1209537) core.

Table 1: Representative ¹H NMR Data for a Hexahydro-1H-pyrrolizine Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| H-3 | 4.25 | dd | 8.5, 4.0 |

| H-5α | 3.80 | m | |

| H-5β | 3.10 | m | |

| H-7a | 3.50 | t | 7.5 |

| H-1α | 2.20 | m | |

| H-1β | 1.80 | m | |

| H-2α | 2.05 | m | |

| H-2β | 1.95 | m | |

| H-6α | 2.30 | m | |

| H-6β | 1.70 | m |

Note: This is a representative table; actual values may vary depending on the specific analog and solvent.

Mass Spectrometry (MS/MS) for Fragmentation Analysis and Molecular Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in deducing the molecular formula.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to gain insights into the molecule's substructures. Common fragmentation patterns for pyrrolizidine alkaloids often involve the cleavage of the ester group (if present in an analog) and ring-opening reactions of the bicyclic core. This fragmentation signature serves as a fingerprint for the identification and structural confirmation of the compound.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

Key characteristic absorption bands would include a broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration from the carbonyl group of the carboxylic acid would be expected around 1700-1725 cm⁻¹. The C-N stretching vibrations of the tertiary amine would appear in the 1020-1250 cm⁻¹ region. The C-H stretching vibrations of the saturated rings would be observed just below 3000 cm⁻¹. The collection of these absorption bands creates a unique vibrational fingerprint for the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Amine | C-N Stretch | 1020-1250 |

| Alkane | C-H Stretch | 2850-2960 |

X-ray Diffraction Studies for Solid-State Conformational Analysis

While spectroscopic methods provide valuable information about the molecule's structure in solution, X-ray diffraction analysis of a single crystal offers the most definitive three-dimensional structure in the solid state. Obtaining a suitable crystal of this compound or one of its analogs allows for the precise determination of bond lengths, bond angles, and torsional angles.

This technique can unambiguously establish the absolute stereochemistry of all chiral centers. Furthermore, the solid-state conformation reveals intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the nitrogen atom, which dictate the crystal packing arrangement. This information is crucial for understanding the molecule's physical properties and its interactions in a biological context.

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to complement experimental findings and to predict properties that may be difficult to measure directly.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a powerful tool for investigating the electronic structure and reactivity of this compound. DFT calculations can be used to optimize the molecule's geometry, providing a theoretical structure that can be compared with experimental data from X-ray diffraction.

These calculations also yield valuable information about the molecule's electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, the distribution of electron density and the molecular electrostatic potential can be mapped, highlighting regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic and nucleophilic attack. These computational insights are invaluable for understanding the molecule's reactivity and potential interactions with other molecules.

Conformational Analysis and Prediction of Spectroscopic Parameters

The three-dimensional structure and conformational flexibility of pyrrolizidine alkaloids and their derivatives, such as this compound, are crucial determinants of their biological activity and chemical reactivity. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the conformational landscape and predicting the spectroscopic properties of these molecules with a high degree of accuracy.

Conformational analysis typically begins with the optimization of the molecule's geometry using a selected DFT method, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). This process identifies the lowest energy (most stable) conformation of the molecule. To explore the full range of possible conformations, techniques like Potential Energy Surface (PES) scanning are employed. In a PES scan, a specific dihedral angle is systematically rotated, and the energy is calculated at each step. For a molecule like this compound, key dihedral angles would include those around the carboxylic acid group and within the bicyclic pyrrolizidine core. A study on chromone-3-carboxylic acid, for example, utilized PES scanning by varying the dihedral angle of the carboxylic acid group to identify the most stable conformer, revealing two identical minimum energy structures. nih.gov

Once stable conformers are identified, their spectroscopic parameters can be predicted. DFT calculations can provide theoretical vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of synthesized or isolated compounds. For instance, in the study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations were used to generate a theoretical NMR spectrum, with the calculated chemical shifts showing strong agreement with the expected electronic environments of the carbon atoms. nih.gov Similarly, the vibrational assignments for pyrrole-2-carboxylic acid were supported by normal coordinate calculations using force constants predicted by DFT. researchgate.net

Table 1: Example of Calculated vs. Experimental Spectroscopic Data for a Heterocyclic Carboxylic Acid (Chromone-3-Carboxylic Acid)

| Parameter | Calculation Method | Calculated Value | Experimental Value |

| ¹³C NMR Shift (C=O, acid) | DFT/B3LYP | 167.9 ppm | 166.5 ppm |

| ¹H NMR Shift (OH, acid) | DFT/B3LYP | 12.8 ppm | 13.1 ppm |

| IR Frequency (C=O stretch, acid) | DFT/B3LYP | 1735 cm⁻¹ | 1742 cm⁻¹ |

| IR Frequency (O-H stretch, acid) | DFT/B3LYP | 3450 cm⁻¹ | 3465 cm⁻¹ |

Note: The data presented is illustrative and based on findings for chromone-3-carboxylic acid to demonstrate the application of computational methods. nih.gov

Simulation of Reaction Mechanisms and Catalytic Pathways for Pyrrolizines

Computational simulations are indispensable for elucidating the intricate details of chemical reactions, providing insights into transition states, reaction energies, and the influence of catalysts. For the synthesis and transformation of pyrrolizidines, DFT calculations are used to map out entire reaction pathways, revealing the step-by-step process of bond formation and breakage.

The simulation of a reaction mechanism involves identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate. By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state determines the reaction rate. Such studies can validate proposed mechanisms or suggest alternative, more favorable pathways. For example, a DFT investigation into the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid explored both concerted and stepwise mechanisms, identifying the rate-determining step and demonstrating that the O-protonated pathway is dominant. researchgate.net

In the context of synthesizing pyrrolizidine derivatives, computational studies can model complex cascade reactions. The synthesis of polycyclic pyrrolizine derivatives through a base-mediated sequential annulation reaction was analyzed using DFT calculations to support the proposed mechanism, which involved a domino [3+2]/[2+1] annulation followed by a rearrangement. researchgate.net These simulations provide a molecular-level understanding that is often inaccessible through experimental means alone.

Furthermore, computational analysis is crucial for understanding and designing catalytic processes for pyrrolizidine synthesis. Catalysts can alter reaction pathways by lowering the activation energy. Simulations can model the interaction of reactants with a catalyst, clarifying its role in promoting the reaction. For instance, the synthesis of functionalized dihydro-1H-pyrrolizines via a [2+3] cycloaddition reaction can be computationally modeled to understand the role of the catalyst in facilitating the in-situ formation of azomethine ylides from proline. researchgate.net

The data generated from these simulations, such as activation energies and reaction enthalpies, are critical for optimizing reaction conditions and developing more efficient synthetic routes. The following table provides an example of the kind of thermodynamic data that can be calculated for a reaction step, using the decarboxylation of pyrrole-2-carboxylic acid as a model.

Table 2: Example of Calculated Thermodynamic Parameters for a Reaction Mechanism (Decarboxylation of Pyrrole-2-carboxylic acid)

| Reaction Step | System | Parameter | Calculated Value (kcal/mol) |

| Rate-determining step | C-protonated pathway | Activation Energy (Ea) | 35.2 |

| Rate-determining step | O-protonated pathway | Activation Energy (Ea) | 34.0 |

| Overall Reaction | O-protonated pathway | Reaction Enthalpy (ΔH) | -9.8 |

Note: This data is for the decarboxylation of a related compound, pyrrole-2-carboxylic acid, and serves to illustrate the outputs of reaction mechanism simulations. researchgate.net

Structure Activity Relationship Sar Studies of Hexahydro 1h Pyrrolizine Carboxylic Acids

Methodological Approaches to SAR and Quantitative Structure-Activity Relationship (QSAR) Analysis of Pyrrolizine Scaffolds

The exploration of the vast chemical space of pyrrolizine scaffolds is often guided by a combination of synthetic chemistry and computational modeling. Methodological approaches to establishing SAR and Quantitative Structure-Activity Relationship (QSAR) are crucial for rationally designing new derivatives with enhanced activity and selectivity.

QSAR analysis is a key computational tool used to correlate the physicochemical properties of a series of compounds with their biological activity. researchgate.net For pyrrolizine and related heterocyclic scaffolds, QSAR studies often involve the calculation of various molecular descriptors, which can be categorized as follows:

Geometric and Spatial Descriptors: These describe the size and shape of the molecule, such as volume and surface area. uran.ua

Electronic Descriptors: These relate to the electronic properties of the molecule, including dipole moment and polarization. uran.ua

Energy-Related Descriptors: These include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and hydration energy. uran.ua

By developing multivariate linear regression models, researchers can identify which combination of descriptors has the most significant impact on the biological activity of the pyrrolizine derivatives. uran.ua For instance, a QSAR study on a series of tricyclic quinoline (B57606) derivatives, structurally related to certain fused pyrrolizine systems, revealed that diuretic activity was positively correlated with increasing logP, refractivity, and dipole moment, and negatively correlated with molecular volume, surface area, and polarization. uran.ua

Computational workflows often integrate several techniques to build a comprehensive understanding of SAR. A typical workflow might include:

Chemoinformatic Analysis: Initial screening and filtering of virtual compound libraries based on predicted physicochemical properties. nih.gov

Molecular Docking: Predicting the binding mode and affinity of the designed ligands within the active site of a biological target. researchgate.netnih.gov This helps in understanding the key molecular interactions responsible for biological activity.

Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for a more accurate prediction of binding stability and the molecular determinants of interaction. nih.gov

Free-Energy Calculations: End-point free-energy calculations can be used to more accurately estimate the binding affinity of the designed compounds. nih.gov

These computational approaches, combined with experimental validation, enable a scaffold-hopping strategy where different ring systems can be rationally explored to optimize the desired biological activity. nih.gov For example, a scaffold-hopping approach was successfully used to generate new Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors by replacing the pyrrole (B145914) ring of a pyrrolo[1,2-a]quinoxaline (B1220188) core with other azoles. nih.gov

Influence of Stereochemistry on Molecular Recognition and Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers and diastereomers can exhibit significantly different interactions with their biological targets. In the context of hexahydro-1H-pyrrolizine carboxylic acids, the rigid, bicyclic core presents multiple stereocenters, leading to a variety of possible stereoisomers.

The precise three-dimensional arrangement of substituents on the pyrrolizine scaffold is critical for optimal binding to the target protein. Even subtle changes in stereochemistry can lead to a dramatic loss of activity. This is because the specific orientation of functional groups determines their ability to form key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, within the binding pocket of a receptor or enzyme.

A classic example of the importance of stereochemistry can be seen in the study of 9-phenyl-hexahydro-1H-indeno[2,1-c]pyridines, a related heterocyclic system. Catalytic reduction of the precursor molecule leads stereospecifically to the all-cis-hexahydro-derivative. rsc.org However, this isomer is sterically crowded. Treatment with alkali causes epimerization at the C-9 center, resulting in a thermodynamically more stable trans-isomer. rsc.org This demonstrates how the relative orientation of atoms can significantly impact molecular stability and, by extension, biological activity.

The synthesis of specific stereoisomers of hexahydro-1H-pyrrolizine derivatives is therefore a key aspect of SAR studies. Organocatalytic asymmetric synthesis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolizines. scilit.com This allows for the preparation of individual enantiomers, which can then be tested to determine which stereoisomer is responsible for the observed biological activity.

Role of the Carboxylic Acid Moiety in Molecular Binding and Selectivity

The carboxylic acid functional group is a common feature in many biologically active molecules and plays a crucial role in their pharmacological properties. nih.gov In hexahydro-1H-pyrrolizine carboxylic acids, this moiety is critical for molecular binding and can significantly influence selectivity.

The importance of the carboxylic acid group stems from its ability to:

Act as a Hydrogen Bond Donor and Acceptor: The carboxylic acid can form strong hydrogen bonds with key amino acid residues in the active site of a protein, anchoring the molecule in a specific orientation. nih.gov

Engage in Ionic Interactions: At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge can form strong ionic interactions with positively charged residues, such as arginine or lysine, in the binding pocket.

The position of the carboxylic acid on the pyrrolizine scaffold is also crucial. Different positional isomers can lead to vastly different binding affinities and selectivities. This is because the location of the carboxylic acid determines its ability to interact with specific residues in the target protein. The three isomers of pyridine (B92270) carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—are a testament to how the position of the carboxylic acid on a heterocyclic ring can lead to distinct biological activities. nih.gov

In some cases, the carboxylic acid moiety can be replaced with a bioisostere to improve the compound's properties. nih.gov Bioisosteres are functional groups that have similar physicochemical properties to the original group and can maintain or even enhance biological activity while improving metabolic stability or reducing toxicity. nih.gov Common bioisosteres for carboxylic acids include tetrazoles and hydroxyisoxazoles. wiley-vch.de

Computational and Ligand-Based Design Strategies in Pyrrolizine Scaffold Modification

Computational and ligand-based design strategies are indispensable tools for the rational modification of the pyrrolizine scaffold to develop new therapeutic agents. These approaches leverage our understanding of SAR and the three-dimensional structure of the target protein to design novel compounds with improved potency and selectivity.

Ligand-based drug design is employed when the three-dimensional structure of the target is unknown. This approach relies on the analysis of a set of known active and inactive molecules to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For pyrrolizine derivatives, a pharmacophore model might include features such as a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring, all arranged in a specific spatial orientation. nih.gov

Structure-based drug design , on the other hand, utilizes the known three-dimensional structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. This allows for the use of molecular docking and other computational techniques to design ligands that fit precisely into the active site of the target. researchgate.net

A hybrid approach combining both ligand- and structure-based methods is often the most effective. For example, a 3D-QSAR model can be developed based on a series of known inhibitors and then used to guide the design of new scaffolds. mdpi.com These new scaffolds can then be docked into the active site of the target protein to predict their binding mode and affinity. mdpi.com

The process of computational design often involves the following steps:

Target Identification and Validation: Identifying a suitable biological target for the desired therapeutic effect. researchgate.net

Lead Identification: Identifying initial "hit" compounds through high-throughput screening or virtual screening of compound libraries.

Lead Optimization: Modifying the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This is where computational design strategies are most heavily employed. nih.gov

For instance, in the design of new anticancer agents based on the pyrrolizine scaffold, researchers have used computational modeling to guide the substitution of the phenyl ring with various lipophilic groups to evaluate the SAR of this position. nih.gov They have also explored ring expansion of the pyrrolizine to an indolizine (B1195054) to assess its effect on activity. nih.gov These modifications are guided by the desire to enhance binding to target enzymes such as EGFR TK and CDK-2. nih.gov

Hexahydro 1h Pyrrolizine Carboxylic Acids As Synthons and Scaffolds in Advanced Organic Synthesis

Strategic Utility in the Synthesis of Complex Heterocyclic Natural Products and Analogs

Hexahydro-1H-pyrrolizine carboxylic acids are pivotal starting materials in the synthesis of pyrrolizidine (B1209537) alkaloids (PAs), a large group of natural products known for their diverse biological activities. nih.govnih.gov These alkaloids are secondary metabolites produced by thousands of plant species as a defense mechanism. nih.govwikipedia.org The core structure of most PAs is a necine base, which is a pyrrolizidine ring system, esterified with one or more necic acids. nih.gov

The synthesis of these complex natural products often involves the strategic use of chiral pyrrolizidine building blocks. For instance, a general strategy for producing various pyrrolizidine alkaloids starts from a protected pyrrole (B145914) molecule, which is then elaborated into the desired bicyclic core. wikipedia.org Key steps in such syntheses can include diastereoselective dihydroxylation and ring-closure reactions to form the fused ring system. wikipedia.org The carboxylic acid functionality on the hexahydropyrrolizine core serves as a handle for introducing the necic acid portions of the natural products or for creating analogs with modified properties.

The synthesis of non-natural analogues of pyrrolizidine alkaloids is also an active area of research. rsc.org These efforts aim to explore the structure-activity relationships of PAs and to develop compounds with potentially useful pharmacological properties. For example, the synthesis of synthanecine A, a simplified analogue of a necine base, has been undertaken to study the metabolism and toxicity of these compounds. core.ac.uk

| Compound Name | Molecular Formula | Use in Synthesis |

| Hexahydro-1H-pyrrolizine-1-carboxylic acid | C8H13NO2 | Building block for pyrrolizidine alkaloids. cymitquimica.comnih.gov |

| (-)-Supinidine | C8H13NO | Target molecule in asymmetric synthesis. rsc.org |

| (-)-Isoretronecanol | C8H15NO | Target molecule in asymmetric synthesis. rsc.org |

| Synthanecine A | Not specified | Analogue for metabolic studies. core.ac.uk |

Development of Pyrrolizine-Based Scaffolds for Chemical Probe Discovery

The rigid, three-dimensional nature of the pyrrolizidine scaffold makes it an attractive framework for the development of chemical probes. nih.gov These probes are essential tools for exploring biological processes and identifying new drug targets. The pyrrolidine (B122466) ring, a component of the larger pyrrolizine system, is a common motif in many bioactive molecules. nih.govnih.gov Its non-planar structure allows for a greater exploration of three-dimensional space compared to flat aromatic rings. nih.gov

By functionalizing the hexahydropyrrolizine core, chemists can create libraries of diverse compounds for high-throughput screening. nih.gov The carboxylic acid group is a particularly useful handle for introducing a variety of substituents, allowing for the systematic modification of the molecule's properties. This approach has been used to develop potent and selective ligands for various biological targets. For example, a series of hexahydro-2H-pyrano[3,2-c]quinoline derivatives, which share some structural similarities with the pyrrolizidine system, were synthesized and evaluated as selective σ1 receptor ligands. nih.gov This work led to the identification of a potent antagonist with analgesic activity. nih.gov

The development of new synthetic methods, such as microwave-assisted organic synthesis (MAOS), has further accelerated the creation of pyrrolidine-based compound libraries. nih.gov These technologies allow for the rapid and efficient synthesis of a wide range of compounds, facilitating the discovery of new chemical probes.

| Scaffold Type | Key Features | Application |

| Pyrrolizine | Fused bicyclic system, rigid 3D structure. | Synthesis of natural product analogs and bioactive molecules. nih.gov |

| Pyrrolidine | Saturated five-membered nitrogen-containing ring. | Core of many biologically active compounds. nih.govnih.gov |

| Pyrrolotriazinone | Fused pyrrole and triazinone rings. | Emerging scaffold in drug discovery. mdpi.com |

Enabling New Synthetic Methodologies Through Pyrrolizine Building Blocks

The unique reactivity and structural features of hexahydro-1H-pyrrolizine carboxylic acids and related compounds have also led to the development of new synthetic methodologies. These building blocks can participate in a variety of chemical transformations, enabling the construction of complex molecular architectures.

For instance, the synthesis of pyrrolizidine derivatives can be achieved through several routes, including the cyclization of acyclic precursors or the elaboration of existing pyrrolidine rings. osi.lv The development of novel cyclization strategies is an ongoing area of research, with the goal of creating more efficient and stereoselective methods for constructing the pyrrolizidine core.

Furthermore, the pyrrolizidine scaffold can be used to direct the stereochemical outcome of reactions on appended functional groups. The rigid conformation of the bicyclic system can influence the approach of reagents, leading to high levels of diastereoselectivity. This principle is exploited in the synthesis of complex natural products where precise control of stereochemistry is crucial.

The exploration of new reactions involving pyrrolizidine-based building blocks continues to expand the toolkit of synthetic organic chemists. For example, new methods for the N-arylation and π-expansion of diketopyrrolopyrroles, which contain a related pyrrole core, have recently been reported as a means to create new materials for organic electronics. nih.gov While not directly involving hexahydro-1H-pyrrolizine-3-carboxylic acid, this research highlights the broader importance of pyrrole-containing building blocks in developing novel synthetic methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Hexahydro-1H-pyrrolizine-3-carboxylic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions between pyrrolizidine precursors and carbonyl-containing reagents under controlled pH and temperature. For example, bicyclic intermediates can be generated via intramolecular cyclization of diamine derivatives, followed by oxidation to introduce the carboxylic acid moiety. Catalytic hydrogenation may be employed to achieve saturation of the pyrrolizidine ring. Purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography is critical to isolate high-purity products. Safety protocols for handling reactive intermediates (e.g., anhydrides) must align with GHS guidelines for acute toxicity and skin irritation .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to confirm the bicyclic structure and carboxylic acid substitution. Key signals include downfield shifts for the carboxylic proton (~12 ppm) and distinct splitting patterns for the hexahydro-pyrrolizine protons.

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks ([M+H]) and fragmentation patterns to validate the molecular formula.

- Infrared (IR) Spectroscopy : A strong absorption band near 1700 cm confirms the carbonyl group.

- X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves stereochemical ambiguities and confirms the bicyclic geometry .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if aerosol formation is possible.

- Storage : Store at 2–8°C in airtight containers to prevent degradation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination.

- Emergency Procedures : For inhalation exposure, administer oxygen; for ingestion, rinse mouth and seek immediate medical attention .

Advanced Research Questions

Q. How can SHELX software address challenges in crystallographic refinement of pyrrolizidine derivatives?

- Methodological Answer : SHELXL is robust for refining small-molecule structures, even with twinned or low-resolution data. For this compound:

- Use TWIN and BASF commands to model twinning.

- Apply ISOR restraints to manage thermal motion in flexible pyrrolizidine rings.

- Validate hydrogen-bonding networks using PLATON or Mercury .

- Despite newer software, SHELX remains preferred for its reliability in handling non-centrosymmetric space groups common in alkaloid derivatives .

Q. How can contradictory bioactivity data in alkaloid derivatives like this compound be resolved?

- Methodological Answer :

- Dose-Response Studies : Conduct assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -acetylcholine) to differentiate target-specific vs. off-target interactions.

- Metabolite Profiling : LC-MS/MS can identify degradation products that may interfere with activity measurements.

- Cross-validate results with in silico docking (AutoDock Vina) to correlate bioactivity with structural motifs .

Q. What strategies optimize the stability of this compound under varying pH and temperature?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies (25–40°C) in buffers (pH 1–12). Monitor via HPLC-UV at 254 nm. The compound is most stable near pH 6–7 due to zwitterionic form.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Lyophilization improves long-term storage.

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photo-degradation products .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer :

- Chromatographic Separation : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients (HPLC-PDA). Adjust retention times to resolve pyrrolizidine analogs.

- Limit of Detection (LOD) : Achieve sub-ppm sensitivity via UPLC-QTOF-MS in positive ion mode.

- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.995), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%) .

Q. How can isotopic labeling elucidate the metabolic pathways of this compound?

- Methodological Answer :

- Synthesis of -Labeled Analog : Introduce at the carboxylic carbon via fixation during cyclization.

- In Vivo Tracing : Administer labeled compound to rodent models; collect plasma/liver samples at timed intervals.

- Metabolite Identification : Use LC-MS to detect labeled metabolites (e.g., glucuronides) and map hepatic cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.